

Preparing VU0467319 for Oral Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: VU0467319

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This document provides detailed application notes and protocols for the preparation of **VU0467319**, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), for oral administration in preclinical research settings.

Introduction

VU0467319 is a novel M1 PAM that has shown promise in preclinical models for treating cognitive deficits associated with various neurological disorders, including Alzheimer's disease and schizophrenia.^{[1][2][3]} It exhibits high central nervous system (CNS) penetration and a favorable safety profile, lacking the cholinergic side effects often associated with other muscarinic agonists.^{[1][3][4]} Proper formulation is critical for ensuring consistent and reliable results in oral administration studies.

Physicochemical Properties

Understanding the physicochemical properties of **VU0467319** is essential for developing an appropriate oral formulation.

Property	Value	Reference
Molecular Formula	C22H16F2N4O	[2]
Molecular Weight	390.39 g/mol	[2]
Appearance	White to off-white solid	[2][4]
Solubility (Aqueous)	FaSSIF: 7 µM, SGF: 36 µM	[1][4]
Solubility (Organic)	DMSO: 50 mg/mL (with heating)	[2]
M1 PAM EC50	492 nM	[1][2][4]

FaSSIF: Fasted State Simulated Intestinal Fluid; SGF: Simulated Gastric Fluid.

Recommended Oral Formulation Protocol

Given the modest aqueous solubility of **VU0467319**, a microsuspension using a cyclodextrin-based vehicle is the recommended approach for oral gavage in preclinical models.[1][4] This method has been successfully utilized in published rat studies.

Materials:

- **VU0467319** powder
- Hydroxypropyl-β-cyclodextrin (HPBCD)
- Sterile water for injection
- Sonicator
- Magnetic stirrer and stir bar
- Analytical balance
- Volumetric flasks and appropriate glassware

Protocol: Preparation of a 20% (w/v) HPBCD Vehicle

- Weigh the required amount of HPBCD. For example, to prepare 10 mL of vehicle, weigh 2.0 g of HPBCD.
- Add the HPBCD to a volumetric flask.
- Add a portion of the sterile water (e.g., 7-8 mL for a 10 mL final volume).
- Mix vigorously by vortexing or using a magnetic stirrer until the HPBCD is fully dissolved.
- Bring the solution to the final desired volume with sterile water.

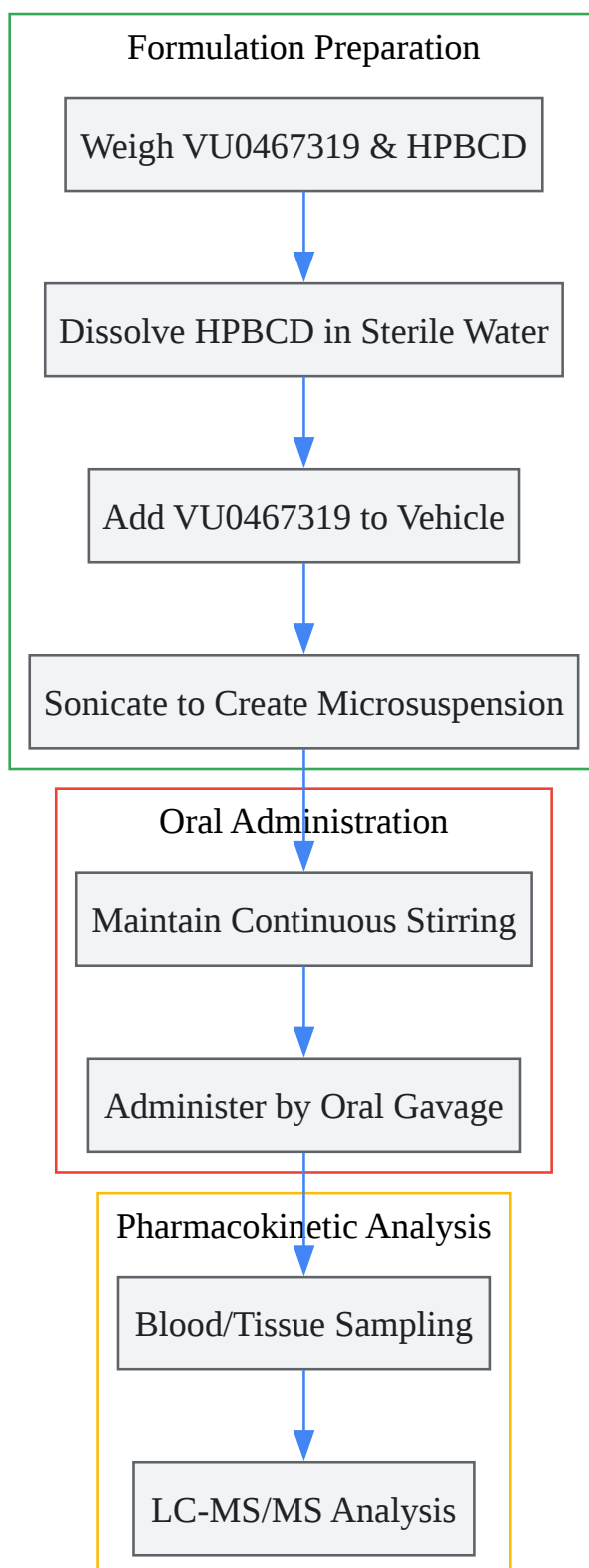
Protocol: Preparation of VU0467319 Microsuspension

This protocol is for preparing a dosing solution for a target dose of 1 mg/kg with a dosing volume of 10 mL/kg. Adjust calculations accordingly for different doses.

- Calculate the required concentration:
 - For a 1 mg/kg dose at a 10 mL/kg volume, the required concentration is 0.1 mg/mL.
- Weigh **VU0467319**:
 - To prepare 10 mL of dosing solution, you will need 1 mg of **VU0467319** ($0.1 \text{ mg/mL} \times 10 \text{ mL}$). It is advisable to prepare a slight excess to account for transfer losses.
- Prepare the Microsuspension:
 - Add the weighed **VU0467319** to a suitable container.
 - Add the prepared 20% (w/v) HPBCD vehicle to the desired final volume.
 - Sonicate the mixture for approximately 15-30 minutes to aid in dispersion and create a fine, homogenous microsuspension.
 - Visually inspect the suspension to ensure there are no large aggregates.
- Administration:
 - Administer the microsuspension via oral gavage.

- It is crucial to maintain continuous stirring of the suspension up to and during dosing to ensure homogeneity and accurate dose administration.

Experimental Workflow



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Caption: Experimental workflow for the preparation and oral administration of **VU0467319**.

Pharmacokinetic Profile

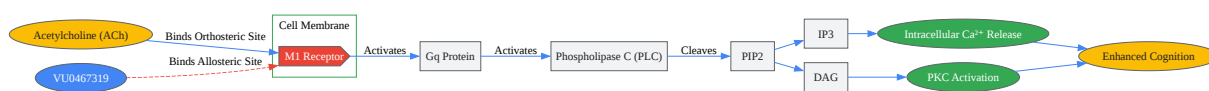
VU0467319 exhibits excellent oral bioavailability across multiple species despite its modest aqueous solubility.[1][4]

Species	Dose (mg/kg, PO)	Tmax (h)	t1/2 (h)	Bioavailability (%)	Kp	Kp,uu	Reference
Mouse	10	1-2	4.1	80	0.77	1.3	[1][4]
Rat	0.3, 1, 3	1-2	3.0	93	0.64	0.91	[1][4]
Dog	-	1-2	7.5	100	-	-	[1][4]
Cynomolgus	-	1-2	4.3	59	-	-	[1][4]
Monkey							

Tmax: Time to maximum plasma concentration; t1/2: Half-life; Kp: Brain to plasma partition coefficient; Kp,uu: Unbound brain to unbound plasma partition coefficient.

Signaling Pathway

VU0467319 acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR). It does not directly activate the receptor but enhances the signaling response to the endogenous ligand, acetylcholine (ACh).



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Caption: Simplified signaling pathway of the M1 muscarinic receptor modulated by **VU0467319**.

Safety and Handling

As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling **VU0467319**. Work should be conducted in a well-ventilated area or a fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.

Conclusion

The described protocol for preparing a microsuspension of **VU0467319** in a 20% (w/v) HPBCD vehicle provides a reliable method for oral administration in preclinical research. This formulation has been demonstrated to result in excellent oral bioavailability and CNS exposure, enabling robust in vivo studies to further elucidate the therapeutic potential of this M1 PAM.

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